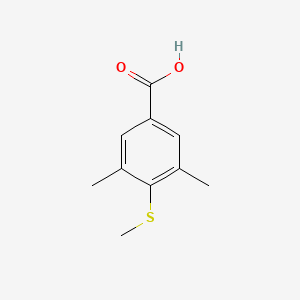
5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate is a compound that belongs to the class of triflate esters. Triflate esters are known for their high reactivity and are often used as intermediates in organic synthesis. The triflate group, which is derived from trifluoromethanesulfonic acid, is a strong electron-withdrawing group, making compounds containing this group highly reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate typically involves the reaction of 5-Methyl-4-pyrimidinol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate involves the activation of the pyrimidine ring through the electron-withdrawing triflate group. This activation makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl trifluoromethanesulfonate
- 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Uniqueness
5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate is unique due to its specific structure, which combines a pyrimidine ring with a triflate group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond .
Eigenschaften
Molekularformel |
C6H5F3N2O3S |
|---|---|
Molekulargewicht |
242.18 g/mol |
IUPAC-Name |
(5-methylpyrimidin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H5F3N2O3S/c1-4-2-10-3-11-5(4)14-15(12,13)6(7,8)9/h2-3H,1H3 |
InChI-Schlüssel |
PLGMZJIKTWUADI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CN=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


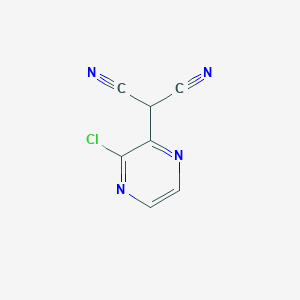
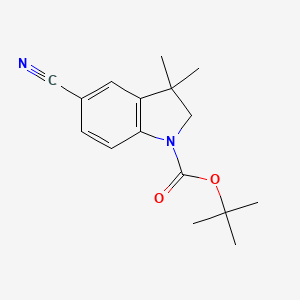
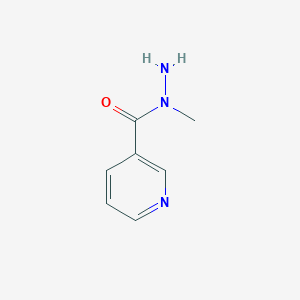

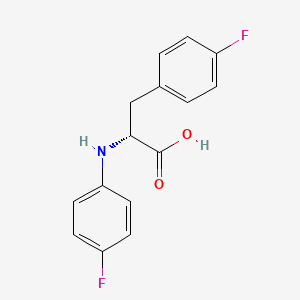



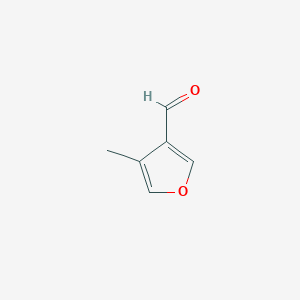
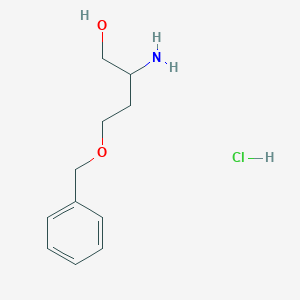
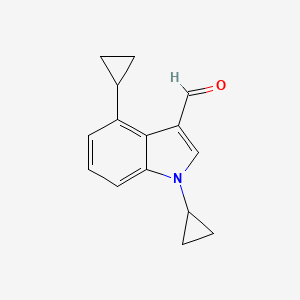
![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)
